1-(tert-butyl)-4-[({[(4-methoxyanilino)carbonyl]oxy}imino)methyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
N-(4-methoxyphenyl)carbamic acid [(1-tert-butyl-3,5-dimethyl-4-pyrazolyl)methylideneamino] ester is a member of methoxybenzenes and a substituted aniline.
Scientific Research Applications
Synthesis and Characterization
- The compound 1-(tert-butyl)-4-[({[(4-methoxyanilino)carbonyl]oxy}imino)methyl]-3,5-dimethyl-1H-pyrazole, and related derivatives, have been synthesized and characterized in various studies. For instance, a study by Becerra, Rojas, and Castillo (2021) details an efficient one-pot two-step synthesis method for a related pyrazole derivative, emphasizing its operational ease and short reaction time (Becerra, Rojas, & Castillo, 2021).
Structural Analysis
- Another research by Wang et al. (2013) on similar pyrazole derivatives reports the confirmation of structures through various spectroscopic methods, highlighting the significance of structural analysis in understanding these compounds (Wang, Kang, Zheng, & Wei, 2013).
Catalytic Applications
- Kumar and Darkwa (2017) investigated the use of pyrazole derivatives in catalysis, particularly in the methoxycarbonylation of 1-alkenes. This study underscores the potential application of pyrazole compounds in industrial chemical processes (Kumar & Darkwa, 2017).
Hydrogen Bonding and Molecular Aggregation
- Research on the hydrogen bonding and molecular aggregation of related pyrazole compounds has been conducted. For example, Abonía et al. (2007) studied the hydrogen-bonded chains and aggregates in certain pyrazole derivatives, providing insight into the intermolecular interactions of these compounds (Abonía, Rengifo, Cobo, Low, & Glidewell, 2007).
Use in Organic Synthesis
- Pyrazole derivatives, similar to the compound , have been utilized in the synthesis of complex organic structures. Boltina et al. (2012) synthesized pyrazolyl and imidazolyl compounds, highlighting the versatility of pyrazole derivatives in organic synthesis (Boltina, Yankey, Guzei, Spencer, Ojwach, & Darkwa, 2012).
properties
Product Name |
1-(tert-butyl)-4-[({[(4-methoxyanilino)carbonyl]oxy}imino)methyl]-3,5-dimethyl-1H-pyrazole |
---|---|
Molecular Formula |
C18H24N4O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(E)-(1-tert-butyl-3,5-dimethylpyrazol-4-yl)methylideneamino] N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C18H24N4O3/c1-12-16(13(2)22(21-12)18(3,4)5)11-19-25-17(23)20-14-7-9-15(24-6)10-8-14/h7-11H,1-6H3,(H,20,23)/b19-11+ |
InChI Key |
YLMACGWFMBYHMC-YBFXNURJSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C(C)(C)C)C)/C=N/OC(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=C(C(=NN1C(C)(C)C)C)C=NOC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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